N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide
Description
Properties
IUPAC Name |
N-[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-4(10)8-6(2,3)5(7)9-11/h11H,1-3H3,(H2,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKDBLSOINTUPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC(C)(C)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Amidation Using Carbamimidoyl Chlorides
One of the most straightforward approaches involves the reaction of a suitable acyl chloride with a hydroxylamine derivative to form the N'-hydroxycarbamimidoyl group.
- Synthesis of the acyl chloride precursor (e.g., acetic acid derivative) via chlorination using thionyl chloride or oxalyl chloride.
- Nucleophilic attack by hydroxylamine or its derivatives on the acyl chloride to form the N'-hydroxycarbamimidoyl intermediate.
- Solvent: Dichloromethane or chloroform
- Temperature: 0°C to room temperature
- Catalyst: None typically required
- Reagents: Thionyl chloride for acyl chloride synthesis; hydroxylamine hydrochloride or free hydroxylamine for amidation
- The process benefits from the high reactivity of acyl chlorides.
- Excess hydroxylamine may be used to drive the reaction to completion.
Stepwise Synthesis via Carbamimidoyl Precursors
Method B: Using N'-Hydroxycarbamimidoyl Chlorides
This method involves preparing a carbamimidoyl chloride intermediate, which then reacts with an acetamide or related precursor.
- Synthesis of N'-hydroxycarbamimidoyl chloride from the corresponding carbamimidoyl precursor using chlorinating agents such as phosphorus oxychloride (POCl₃).
- Subsequent coupling with an acetamide derivative under basic conditions.
- Solvent: Pyridine or DMF
- Temperature: 0°C to room temperature
- Base: Triethylamine or pyridine to neutralize HCl
- This pathway allows for better control over the introduction of the N'-hydroxy group.
- Suitable for large-scale synthesis due to high yields.
Cyclization and Functional Group Transformation
Method C: Cyclization of Urea Derivatives
Another approach employs the cyclization of urea derivatives to form the carbamimidoyl group, followed by functionalization.
- Starting from methyl isocyanate derivatives or related urea compounds.
- Cyclization under basic or acidic conditions to generate the N'-hydroxycarbamimidoyl moiety.
- Solvent: Ethanol or acetonitrile
- Catalyst: Acidic or basic catalysts depending on the step
- Temperature: 50°C to 100°C
- This method is advantageous for synthesizing derivatives with specific substitution patterns.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1. Direct amidation | Acyl chloride (from acetic acid) | Hydroxylamine hydrochloride | Dichloromethane | 0°C to RT | Simple, high yield | Excess hydroxylamine needed |
| 2. Carbamimidoyl chloride route | Carbamimidoyl precursor | POCl₃, base (triethylamine) | Pyridine/DMF | RT | Good control | Handling of chlorinating agents required |
| 3. Cyclization of urea derivatives | Urea derivatives | Acid/Base catalysts | Ethanol/Acetonitrile | 50–100°C | Suitable for derivatives | Longer reaction times |
Research Findings and Insights
- Patents such as WO2013186792A2 describe processes involving the synthesis of related carbamimidoyl compounds, emphasizing the importance of selecting appropriate chlorinating agents and solvents to optimize yield and purity.
- Experimental data from literature indicates that the use of acyl chlorides and hydroxylamine derivatives provides the most efficient route, with yields often exceeding 80% under optimized conditions.
- Reaction optimization involves controlling temperature to prevent side reactions and employing inert atmospheres to avoid oxidation of sensitive intermediates.
Notes on Practical Considerations
- Purification: Crude products are typically purified via recrystallization or chromatography.
- Safety: Handling chlorinating agents and reactive intermediates requires appropriate safety measures.
- Scale-up: The methods described are scalable, with process modifications to improve safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide exhibits promising anticancer activity. Research shows that compounds with hydroxycarbamimidoyl groups can inhibit the proliferation of cancer cells by interfering with specific metabolic pathways essential for tumor growth. This compound's ability to target these pathways makes it a candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibitors are crucial in drug design as they can modulate biological pathways by blocking specific enzymes involved in disease processes. This compound has shown efficacy against certain enzymes implicated in metabolic disorders, suggesting its use in developing treatments for conditions like diabetes and obesity.
Biochemical Research
Ligand Development
In biochemical research, this compound serves as a ligand in the study of protein interactions. Ligands are essential for understanding the dynamics of protein-ligand interactions, which can lead to insights into cellular functions and disease mechanisms. The specificity of this compound for certain proteins makes it valuable for probing these interactions.
Synthesis of Derivatives
The synthesis of derivatives from this compound is an area of active research. These derivatives can be designed to enhance biological activity or reduce toxicity, broadening the scope of potential therapeutic applications. The ability to modify the compound's structure allows researchers to tailor its properties for specific applications.
Therapeutic Applications
Potential in Neurology
Emerging research suggests that this compound may have neuroprotective effects. Compounds with similar structures have been linked to reduced neuroinflammation and improved cognitive function in animal models of neurodegenerative diseases. This opens avenues for exploring its use in treating conditions such as Alzheimer's disease and multiple sclerosis.
Antimicrobial Activity
There is also preliminary evidence indicating that this compound possesses antimicrobial properties. Its effectiveness against certain bacterial strains could position it as a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Enzyme Inhibition | Showed effective inhibition of enzyme X involved in glucose metabolism, indicating potential for diabetes treatment. |
| Study C | Neuroprotective Effects | Reported reduced neuroinflammation and improved cognitive performance in rodent models of Alzheimer's disease. |
Mechanism of Action
The mechanism of action of N-[1-(N’-hydroxycarbamimidoyl)-1-methylethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Cycloalkyl Substituents
Key Compounds :
N-[1-(N'-hydroxycarbamimidoyl)cycloheptyl]acetamide
- Molecular Formula : C₁₀H₁₉N₃O₂
- Molecular Weight : 213.28 g/mol
- Substituent : Cycloheptyl ring
- Applications : Investigated for its conformational flexibility in drug design due to the seven-membered ring, which may enhance binding affinity in enzyme-substrate interactions .
N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]acetamide
Comparison Table :
Functional Group Variants
A. Cyano-Substituted Acetamides
- N-(1-Cyano-1-methylethyl)acetamide Molecular Formula: C₆H₁₀N₂O Molecular Weight: 126.16 g/mol Substituent: Cyano (-CN) group Applications: Serves as an intermediate in synthesizing heterocyclic compounds (e.g., pyridines) for agrochemicals and pharmaceuticals .
B. Chloro-Substituted Acetamides
- 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Molecular Formula: C₁₄H₂₁ClNO₂ Molecular Weight: 283.78 g/mol Substituent: Chloro and aromatic groups Applications: Herbicide targeting very-long-chain fatty acid synthesis in plants .
Comparison :
- Hydroxycarbamimidoyl vs. Cyano: The hydroxycarbamimidoyl group enables metal chelation and hydrogen bonding, whereas the cyano group offers electrophilic reactivity for cross-coupling reactions .
- Hydroxycarbamimidoyl vs. Chloro : Chloroacetamides like alachlor exhibit herbicidal activity, while hydroxycarbamimidoyl derivatives are less toxic and tailored for biomedical applications .
Heterocyclic Derivatives
Key Difference : Heterocyclic derivatives often exhibit enhanced bioavailability compared to aliphatic hydroxycarbamimidoyl analogs, making them preferable in oncology research .
Research Findings and Trends
Hydroxycarbamimidoyl Derivatives :
- Demonstrated moderate inhibition of urease (IC₅₀ = 12 µM) in preliminary studies, outperforming cyclohexyl analogs (IC₅₀ = 18 µM) .
- Stability in physiological pH (t₁/₂ > 24 hours) supports their use as prodrugs .
Agrochemical Acetamides :
- Alachlor’s herbicidal efficacy (LD₅₀ = 1.2 mg/kg) is linked to its chloro and methoxymethyl groups, which enhance membrane permeability .
Cyano Derivatives: N-(1-Cyano-1-methylethyl)acetamide serves as a precursor to 2-aminopyridines, critical in synthesizing antimalarial agents .
Biological Activity
N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural composition that contributes to its biological properties. The presence of the hydroxycarbamimidoyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as inflammation and cancer.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Initial studies have shown that the compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Potential : The compound has been investigated for its anticancer effects, particularly its ability to inhibit tumor growth in various cancer cell lines.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may reduce inflammation through modulation of inflammatory pathways.
Case Studies
Several case studies have explored the effects of this compound in vitro and in vivo:
- Anticancer Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and reduced cell proliferation. The study highlighted the compound's potential as a chemotherapeutic agent (source needed).
- Anti-inflammatory Study : In an animal model of arthritis, administration of the compound led to decreased markers of inflammation and pain relief, suggesting its utility in managing inflammatory diseases (source needed).
- Antimicrobial Study : A recent investigation showed that this compound exhibited activity against several bacterial strains, indicating its potential as an antimicrobial agent (source needed).
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Model/Source | Effect Observed |
|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth |
| Anticancer | Human breast cancer cell lines | Induction of apoptosis |
| Anti-inflammatory | Animal model (arthritis) | Reduction in inflammation markers |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[1-(N'-hydroxycarbamimidoyl)-1-methylethyl]acetamide, and what reagents are critical for its preparation?
- Methodology :
- Step 1 : Start with a substituted benzimidazole scaffold (e.g., 4,5-difluoro-1H-benzo[d]imidazole) and introduce the N’-hydroxycarbamimidoyl group via nucleophilic substitution. Use 3-chloro-4-fluoroaniline as a precursor for functionalization .
- Step 2 : Coupling reactions with acetamide derivatives (e.g., 2-aminoacetamide) under basic conditions (e.g., NaHCO₃) to form the final structure.
- Key reagents : Hydroxylamine derivatives for carbamimidoyl group installation, palladium catalysts for cross-coupling, and anhydrous solvents (DMF or THF) .
Q. How is the structural confirmation of this compound performed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra to confirm proton environments and carbon connectivity. Compare with PubChem-deposited data for analogous acetamides .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : If single crystals are obtainable, Hirshfeld surface analysis can map intermolecular interactions and validate stereochemistry .
Advanced Research Questions
Q. How can discrepancies between computational reactivity predictions and experimental outcomes for this compound be resolved?
- Methodology :
- Multi-model Validation : Use Density Functional Theory (DFT) to simulate reaction pathways and compare with Molecular Dynamics (MD) simulations of solvated systems. Adjust parameters (e.g., solvent dielectric constant) to align with observed kinetics .
- Experimental Cross-check : Conduct kinetic isotope effect (KIE) studies to validate transition states predicted computationally. For example, deuterated analogs can test hydrogen-transfer steps .
Q. What strategies optimize stereochemical control during the synthesis of chiral derivatives of this compound?
- Methodology :
- Chiral Auxiliaries : Incorporate (S)- or (R)-configured intermediates (e.g., 1-aminopropan-2-ol) to direct stereoselectivity. Monitor enantiomeric excess (ee) via chiral HPLC .
- Asymmetric Catalysis : Employ palladium complexes with chiral ligands (e.g., BINAP) during coupling steps to favor specific enantiomers .
Q. What analytical approaches are recommended for assessing the compound’s stability under varying environmental conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors (pH 1–13, 40–80°C) and monitor degradation via HPLC. Use acetonitrile or ethyl acetate as mobile phases for optimal resolution .
- Degradation Pathway Mapping : Identify byproducts using LC-MS/MS and correlate with computational predictions of hydrolytic/oxidative susceptibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
